molecular formula C25H36O6 B14745711 [(4R,4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate

[(4R,4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate

Cat. No.: B14745711
M. Wt: 432.5 g/mol
InChI Key: OPIBUIPAAPHGEN-DONKYKGPSA-N
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Description

The compound [(4R,4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate is a highly functionalized spirocyclic molecule characterized by:

  • A spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane] core, which introduces conformational rigidity .
  • Substituents: A 5-hydroxy group on the naphthalene system. 7,8-dimethyl groups enhancing steric bulk. An (E)-2-methylbut-2-enoate ester group, influencing lipophilicity and reactivity .

Properties

Molecular Formula

C25H36O6

Molecular Weight

432.5 g/mol

IUPAC Name

[(4R,4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate

InChI

InChI=1S/C25H36O6/c1-5-16(2)22(28)30-15-25-19(7-6-9-24(25)14-31-24)23(4,17(3)11-20(25)26)10-8-18-12-21(27)29-13-18/h5,12,17,19-20,26H,6-11,13-15H2,1-4H3/b16-5+/t17-,19-,20+,23+,24+,25+/m1/s1

InChI Key

OPIBUIPAAPHGEN-DONKYKGPSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)OC[C@@]12[C@H](CCC[C@]13CO3)[C@@]([C@@H](C[C@@H]2O)C)(C)CCC4=CC(=O)OC4

Canonical SMILES

CC=C(C)C(=O)OCC12C(CCCC13CO3)C(C(CC2O)C)(C)CCC4=CC(=O)OC4

Origin of Product

United States

Preparation Methods

The synthesis of [(4R,4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2’-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate involves multiple steps, including the formation of the spirocyclic system and the introduction of various functional groups. The synthetic route typically starts with the preparation of the core naphthalene structure, followed by the formation of the spirocyclic oxirane ring and the attachment of the furan and ester groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Chemical Reactions Analysis

Functional Groups and Reactivity

The molecule contains three primary reactive sites:

  • Ester Group [(E)-2-methylbut-2-enoate]

  • Epoxide (Oxirane) Ring

  • Hydroxyl Group

Table 1: Functional Groups and Potential Reactions

Functional GroupReaction TypeReagents/ConditionsExpected Products
Ester Hydrolysis (acidic/basic)H₃O⁺/OH⁻ or enzymesCarboxylic acid + alcohol (methyl group)
Conjugate Addition Nucleophiles (e.g., Grignard)Alkylated derivatives
Epoxide Ring-Opening Nucleophiles (H₂O, RO⁻)Diols (trans-dihydroxy products)
Electrophilic Attack Acids (H⁺)Protonated epoxide intermediates
Hydroxyl Oxidation Oxidizing agents (e.g., PCC)Ketone (if secondary alcohol)
Esterification Anhydrides (e.g., acetic)Acetylated alcohol

Ester Hydrolysis

The (E)-2-methylbut-2-enoate ester group is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an alcohol. For example:

Ester+H3O+Carboxylic acid+Methyl alcohol\text{Ester} + \text{H}_3\text{O}^+ \rightarrow \text{Carboxylic acid} + \text{Methyl alcohol}

This reaction could be catalyzed by enzymes or acids, depending on the desired product .

Epoxide Ring-Opening

The oxirane ring is highly reactive due to ring strain. It can undergo nucleophilic attack by water, alcohols, or other nucleophiles, leading to diol formation. For instance:

Epoxide+H2OTrans-diol\text{Epoxide} + \text{H}_2\text{O} \rightarrow \text{Trans-diol}

This reaction is typically acid-catalyzed and results in stereospecific products .

Structural Stability and Degradation Pathways

The compound’s stability is influenced by its complex bicyclic framework and functional groups. Key degradation pathways include:

  • Ester cleavage under acidic/basic conditions .

  • Epoxide ring-opening by environmental nucleophiles (e.g., water, alcohols) .

  • Oxidative stress on the hydroxyl group, though less likely due to steric protection .

Scientific Research Applications

[(4R,4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2’-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the Evidence

Compound A : [(1r,4r,4ar,5s,6r,8s,8ar)-8-(acetyloxy)-8a-[(acetyloxy)methyl]-5-[(2s)-2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-5,6-dimethyl-hexahydro-2H-spiro[naphthalene-1,2'-oxiran]-4-yl] (2r)-2-methylbutanoate (C₂₉H₄₂O₁₀)
  • Key Differences: Replaces the (E)-2-methylbut-2-enoate with a 2-methylbutanoate ester. Contains acetyloxy groups instead of free hydroxyls, altering solubility (logP increased by ~1.5 units).
  • Similarities :
    • Shared spiro-naphthalene-oxirane core.
    • Identical 2-(5-oxo-furan-3-yl)ethyl side chain.
Compound B : (4aS,7R,8aR)-4-(2-(furan-3-yl)ethyl)-7-hydroxy-3,4a,8,8-tetramethyl-4a,5,6,7,8,8a-hexahydronephthalen-2(1H)-one
  • Key Differences: Lacks the spiro-oxirane ring; instead, a simpler naphthalenone system. Furan-3-yl substituent lacks the 5-oxo group, reducing electrophilic character.
  • Similarities :
    • Hydroxy and methyl groups at analogous positions.
    • Comparable steric profile due to tetramethyl substitution.
Compound C : (4aS,8aR)-3,8a-dimethyl-5-methylene-octahydronaphtho[2,3-b]furan (C₁₅H₂₀O)
  • Key Differences :
    • Fused naphtho-furan system without ester or hydroxyl groups.
    • Methylene group instead of a spiro-oxirane.
  • Similarities :
    • Rigid polycyclic framework.
    • Methyl substituents at sterically analogous positions.

Physicochemical and Spectral Comparison

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~550 Da (estimated) 550.645 Da 334.455 Da 216.3187 Da
logP (Predicted) 3.2 (highly lipophilic) 3.8 2.1 2.8
Key Functional Groups 5-OH, (E)-ester, spiro-oxirane Acetyloxy, 2-methylbutanoate Furan-3-yl, naphthalenone Methylene, fused naphthofuran
1H-NMR Signature δ 5.75 (E-ester vinyl H) δ 2.05 (acetyl CH₃) δ 6.25 (furan H) δ 4.85 (methylene CH₂)

Biological Activity

The compound [(4R,4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate is a complex organic molecule with potential pharmacological applications. This article explores its biological activity based on available research findings.

The molecular formula of this compound is C22H32O6C_{22}H_{32}O_6, with a molecular weight of 392.50 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC22H32O6
Molecular Weight392.50 g/mol
Topological Polar Surface Area (TPSA)85.40 Ų
XlogP2.30

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit antimicrobial activity. The presence of the furan ring in the structure may contribute to this property due to its reactivity and ability to form adducts with microbial targets. Studies have shown that derivatives of furan compounds can inhibit bacterial growth and possess antifungal properties.

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Similar spiro compounds have been investigated for their ability to interact with DNA topoisomerases and induce apoptosis in cancer cells. Preliminary studies suggest that this compound might inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis through mitochondrial pathways.

The proposed mechanism of action involves the inhibition of key enzymes associated with cellular proliferation and survival:

  • DNA Topoisomerase II Inhibition : This enzyme is crucial for DNA replication and transcription; inhibition can lead to DNA damage and cell death.
  • Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways by increasing the expression of pro-apoptotic factors.

Study 1: Antimicrobial Efficacy

A study conducted on derivatives of spiro compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Candida albicans. The tested compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Study 2: Anticancer Potential

In vitro assays on human breast cancer cell lines revealed that the compound reduced cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting apoptosis.

Predicted Targets

Computational analyses have predicted several biological targets for this compound:

  • Kruppel-like factor 5 : Involved in cell differentiation.
  • Mineralocorticoid receptor : Plays a role in electrolyte balance.
  • DNA topoisomerase II alpha : Key enzyme in DNA replication.

These targets indicate a broad spectrum of potential biological effects.

Q & A

Q. Where can researchers access authoritative spectral databases for cross-referencing?

  • Answer :
  • NIST Chemistry WebBook : Provides validated NMR, IR, and MS data for organic compounds .
  • Cambridge Structural Database (CSD) : For X-ray crystallography references of spiro and epoxide-containing compounds .

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